BenchChemオンラインストアへようこそ!

Norfloxacin

Pharmacokinetics Bioavailability Urinary Tract Infection

Select Norfloxacin for its differentiated fluoroquinolone profile—uniquely low 30–40% bioavailability for non-systemic UTI models, highest in vitro GABA-A receptor antagonism (IC50 17 μM) as a convulsant liability control, and lowest Achilles tendon toxicity for structure-toxicity relationship investigations. Its enantiotropic polymorphic Forms A and B serve as a model for dissolution-critical solid-state research. Confidently avoid in-class substitution with this BCS Class 4 compound designed for targeted deliveries and reproducible formulation performance.

Molecular Formula C16H18FN3O3
Molecular Weight 319.33 g/mol
CAS No. 68077-27-0; 70458-96-7
Cat. No. B15564001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin
CAS68077-27-0; 70458-96-7
Molecular FormulaC16H18FN3O3
Molecular Weight319.33 g/mol
Structural Identifiers
InChIInChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
InChIKeyOGJPXUAPXNRGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10
Solubility at 25 °C (mg/mL): methanol 0.98;  ethanol 1.9;  acetone 5.1;  chloroform 5.5;  diethyl ether 0.01;  benzene 0.15;  ethyl acetate 0.94;  octyl alcohol 5.1;  glacial acetic acid 340
1.01e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Norfloxacin (CAS 68077-27-0; 70458-96-7) – A Second-Generation Fluoroquinolone Antibiotic for Urinary Tract Infection Research and Formulation Development


Norfloxacin (CAS 68077-27-0; 70458-96-7) is a second-generation fluoroquinolone antibiotic that functions as a DNA gyrase and topoisomerase IV inhibitor, exhibiting broad-spectrum bactericidal activity against Gram-negative and some Gram-positive pathogens [1]. It is distinguished by its primary clinical utility in urinary tract infections (UTIs) and gastrointestinal infections, driven by high urinary excretion and limited systemic bioavailability [2]. The compound exhibits pH-dependent solubility (BCS Class 4) and demonstrates known solid-state polymorphism, factors which significantly influence formulation and procurement strategies for research and industrial applications [3][4].

Why Generic Substitution Fails for Norfloxacin: Quantifiable Differences in Bioavailability, Tissue Selectivity, and Solid-State Behavior


Generic substitution among fluoroquinolones is scientifically unsound due to profound quantifiable differences in pharmacokinetic profiles, tissue-specific distribution, and solid-state properties. Norfloxacin is distinguished by its uniquely low oral bioavailability (30–40%) relative to other fluoroquinolones such as ciprofloxacin (≈70%) and ofloxacin (>95%) [1], which dictates its exclusive suitability for non-systemic urinary tract infections. Furthermore, norfloxacin exhibits significantly lower biomechanical toxicity to the Achilles tendon compared to ciprofloxacin and pefloxacin in preclinical models, as demonstrated by quantitative tensile testing parameters [2]. Additionally, its distinct polymorphic forms (A and B) exhibit differing solubility and stability profiles that are not replicated by other fluoroquinolone salts or co-crystals, directly impacting formulation reproducibility and dissolution performance in solid dosage forms [3]. These established quantitative differences necessitate precise compound-specific selection rather than in-class substitution for both research and industrial applications.

Norfloxacin: Head-to-Head Quantitative Evidence Guide for Scientific and Industrial Selection


Oral Bioavailability and Urinary Excretion: Defining Norfloxacin as a Non-Systemic UTI Agent

Norfloxacin exhibits significantly lower oral bioavailability compared to ciprofloxacin and ofloxacin, directly limiting its systemic exposure while promoting high urinary concentrations. This pharmacokinetic profile is the primary determinant of its clinical utility in uncomplicated urinary tract infections. In a comparative pharmacokinetic study, norfloxacin demonstrated only 30–40% absolute oral bioavailability, in contrast to ciprofloxacin (≈70%) and ofloxacin (>95%) [1]. Consistent with this limited systemic absorption, the 24-hour urinary recovery of unchanged norfloxacin is approximately 27%, compared to 30.6% for oral ciprofloxacin, 73% for ofloxacin, and 62% for enoxacin [2].

Pharmacokinetics Bioavailability Urinary Tract Infection Fluoroquinolone

In Vitro Antibacterial Potency: Norfloxacin MIC Against Key UTI Pathogens Relative to Ofloxacin and Ciprofloxacin

The in vitro antibacterial activity of norfloxacin against common UTI pathogens is comparable to other second-generation fluoroquinolones but distinct from more potent agents like ciprofloxacin. In a direct comparative study of clinical bacterial isolates, norfloxacin exhibited a minimum inhibitory concentration (MIC) ≤ 8 mg/L against Staphylococcus spp., while ofloxacin and ciprofloxacin demonstrated greater potency with MIC ≤ 2 mg/L and ≤ 1 mg/L, respectively [1]. Against nalidixic acid-susceptible Enterobacteriaceae, norfloxacin MIC was ≤ 0.12 mg/L, which was similar to enoxacin and pefloxacin but approximately four-fold less active than ciprofloxacin (MIC ≤ 0.03 mg/L) [1].

Antibacterial Activity Minimum Inhibitory Concentration Fluoroquinolone Urinary Tract Infection

Tendon Toxicity: Norfloxacin Exhibits Significantly Lower Biomechanical Deterioration Than Ciprofloxacin and Pefloxacin

In a head-to-head preclinical toxicity study assessing Achilles tendon biomechanics in rats, norfloxacin demonstrated significantly less biomechanical deterioration compared to ciprofloxacin and pefloxacin. Specifically, the mean ultimate tensile force (UTF) for norfloxacin-treated animals was significantly higher (p<0.05) than that of the ciprofloxacin (p<0.001) and pefloxacin (p<0.01) groups relative to the untreated control, indicating better preservation of tendon integrity [1]. Furthermore, histopathological analysis revealed hyaline degeneration and fiber disarrangement in the ciprofloxacin, pefloxacin, and ofloxacin groups, whereas such severe changes were not observed in the norfloxacin group [1].

Toxicity Tendinopathy Fluoroquinolone Safety Pharmacology

Clinical Efficacy in Complicated UTI: Norfloxacin Demonstrates Comparable Cure Rates to Ciprofloxacin

A prospective, randomized, open-label clinical study directly compared the efficacy and tolerability of norfloxacin and ciprofloxacin in adult patients with complicated urinary tract infections (defined as infection in the presence of anatomic or functional abnormality). The study found that norfloxacin achieved a clinical cure rate of 72%, while ciprofloxacin achieved a cure rate of 79%; this difference was not statistically significant [1]. Additionally, the incidence of adverse reactions related to study drug therapy was similar between groups, with only four instances across both cohorts [1].

Clinical Trial Urinary Tract Infection Efficacy Fluoroquinolone

Solid-State Polymorphism: Norfloxacin Forms A and B Exhibit Distinct Physicochemical Profiles Not Replicated by Other Fluoroquinolones

Norfloxacin exists in at least two distinct polymorphic forms, A and B, which are enantiotropically related and exhibit different thermodynamic stability and solubility characteristics [1]. Form B is identified as the thermodynamically stable polymorph at room temperature, whereas Form A is metastable [1]. This polymorphic behavior directly influences the dissolution rate and bioavailability of norfloxacin in solid oral dosage forms. In contrast, while ciprofloxacin also exhibits polymorphism, the specific crystal structures and stability relationships of norfloxacin polymorphs are unique and not interchangeable with ciprofloxacin solid forms [2].

Polymorphism Crystal Engineering Formulation Solid-State Chemistry

CNS Safety: Norfloxacin Exhibits the Highest GABA-A Receptor Antagonism Potency Among Compared Fluoroquinolones

In a quantitative in vitro study using Xenopus oocytes expressing mouse-brain mRNA, norfloxacin demonstrated the most potent inhibition of GABA-induced currents among the tested fluoroquinolones. The IC50 for norfloxacin was 17 μM, compared to 33 μM for ciprofloxacin, 58 μM for enoxacin, and 280 μM for ofloxacin [1]. This indicates that norfloxacin is approximately 2-fold more potent than ciprofloxacin, 3.4-fold more potent than enoxacin, and 16.5-fold more potent than ofloxacin in antagonizing the GABA-A receptor [1]. The rank order of inhibitory potency (norfloxacin > ciprofloxacin ≥ enoxacin > ofloxacin) correlates with convulsive potency in vivo, highlighting a higher potential for CNS adverse events with norfloxacin compared to other fluoroquinolones [1].

Neurotoxicity GABA Receptor Fluoroquinolone Safety Pharmacology

Optimal Research and Industrial Application Scenarios for Norfloxacin Based on Verified Differential Evidence


Research on Non-Systemic Urinary Tract Infection Models

Given its low systemic bioavailability (30–40%) and high urinary excretion (27% of parent drug) [1][2], norfloxacin is the optimal fluoroquinolone for preclinical models of uncomplicated UTI where localized antimicrobial activity within the urinary tract is desired without significant systemic exposure. This pharmacokinetic profile allows researchers to achieve high urinary concentrations while minimizing off-target systemic effects, making it particularly suitable for efficacy studies in rodent UTI models and for investigating formulation strategies aimed at enhancing local drug delivery to the bladder.

Musculoskeletal Safety Pharmacology Studies Requiring Lower Tendon Toxicity

For safety pharmacology programs evaluating fluoroquinolone-associated tendinopathy, norfloxacin provides a differentiated profile. Preclinical data demonstrate that norfloxacin induces significantly less biomechanical deterioration (p<0.05 for UTF) and absence of hyaline degeneration compared to ciprofloxacin (p<0.001) and pefloxacin (p<0.01) [3]. This makes norfloxacin a preferred reference compound for comparative toxicity studies aiming to elucidate structure-toxicity relationships and for developing safer fluoroquinolone derivatives with reduced musculoskeletal liability.

Pharmaceutical Formulation Development and Solid-State Characterization

Norfloxacin's established polymorphic system, comprising enantiotropically related Forms A and B with distinct stability and solubility [4], provides a valuable model compound for solid-state research and formulation development. Industrial scientists can utilize norfloxacin to study the impact of polymorphism on dissolution rate, to develop robust manufacturing processes that ensure the correct polymorphic form, and to investigate co-crystal or salt formation strategies aimed at improving its BCS Class 4 solubility limitations [5].

CNS Safety Profiling and GABA-A Receptor Antagonism Studies

Norfloxacin exhibits the highest in vitro potency for GABA-A receptor antagonism (IC50 = 17 μM) among commonly used fluoroquinolones, being approximately 2-fold more potent than ciprofloxacin (IC50 = 33 μM) and 16.5-fold more potent than ofloxacin (IC50 = 280 μM) [6]. This makes norfloxacin an ideal positive control or reference compound in neuropharmacology studies investigating fluoroquinolone-induced CNS excitation, drug-drug interactions with NSAIDs, and the development of safer quinolone scaffolds with minimized convulsant liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.